molecular formula C9H8FN3 B13671750 6-Fluoro-2-hydrazinylquinoline

6-Fluoro-2-hydrazinylquinoline

Katalognummer: B13671750
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: YZNJJJVSDSXYHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-2-hydrazinylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-hydrazinylquinoline typically involves the introduction of a hydrazine group at the 2-position of the quinoline ring and a fluorine atom at the 6-position. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate under reflux conditions. The fluorine atom can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-2-hydrazinylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Wissenschaftliche Forschungsanwendungen

6-Fluoro-2-hydrazinylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its enhanced stability and biological activity, it is explored for potential therapeutic applications, including antibacterial and antineoplastic agents.

    Industry: The compound finds applications in the development of new materials, such as liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-hydrazinylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    6-Fluoroquinoline: Shares the fluorine atom at the 6-position but lacks the hydrazine group.

    2-Hydrazinylquinoline: Contains the hydrazine group at the 2-position but lacks the fluorine atom.

    6,8-Difluoroquinoline: Contains two fluorine atoms at the 6- and 8-positions.

Uniqueness: 6-Fluoro-2-hydrazinylquinoline is unique due to the presence of both the fluorine atom and the hydrazine group, which confer enhanced biological activity and stability compared to its analogs. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C9H8FN3

Molekulargewicht

177.18 g/mol

IUPAC-Name

(6-fluoroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI-Schlüssel

YZNJJJVSDSXYHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.